Cypate-[(RGD)3-NH2] belongs to a class of compounds known as multimeric RGD peptides, which have gained attention for their enhanced affinity to integrin receptors compared to their monomeric counterparts. The synthesis of this compound was reported in studies focusing on the design and evaluation of near-infrared fluorescent probes for tumor targeting .
The synthesis of cypate-[(RGD)3-NH2] involves solid-phase peptide synthesis techniques. Initially, a protected tripeptide sequence (Arg(Pbf)-Gly-Asp(OBut)) is assembled on a resin using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Following this, cypate is conjugated to the resin-bound peptide using diisopropylcarbodiimide (DIC) as a coupling reagent, which has been found to yield better results than traditional methods involving other coupling agents .
After the coupling reaction, trifluoroacetic acid (TFA) is used for cleavage from the resin, resulting in the desired product. The synthesized compounds are purified via high-performance liquid chromatography (HPLC) and characterized using electrospray mass spectrometry (ES-MS), which reveals complex spectra due to multiple charged peaks from the arginine residues present in the peptide sequence .
Cypate-[(RGD)3-NH2] features a core structure derived from cypate with three RGD motifs attached. The molecular formula includes components that allow for both fluorescence and biological activity through integrin binding.
The molecular weight and specific structural characteristics can be determined through mass spectrometry. The presence of multiple charged peaks indicates successful synthesis and attachment of the RGD sequences .
The primary reaction involved in the synthesis of cypate-[(RGD)3-NH2] is the coupling reaction between cypate and the resin-bound peptide under mild conditions provided by DIC. This method minimizes side reactions that could occur under harsher conditions.
The reactions are monitored using HPLC and ES-MS to ensure high purity and correct molecular weight of the final product. The stability of the compound under physiological conditions is also assessed to confirm its viability for biological applications .
Cypate-[(RGD)3-NH2] functions by binding specifically to integrin receptors on tumor cells, particularly alpha(v)beta(3) integrins. This binding facilitates internalization into cells via endocytosis, allowing for targeted imaging or therapeutic delivery.
Studies have shown that multimeric RGD compounds exhibit significantly increased binding affinities compared to monomeric forms, enhancing their effectiveness in targeting integrin-expressing tumors .
Cypate-[(RGD)3-NH2] is characterized by its near-infrared fluorescence properties, making it suitable for imaging applications. The compound's solubility and stability are critical for its performance in biological systems.
The compound's chemical stability under physiological conditions is essential for its application in vivo. Its interaction with biological tissues can be studied through biodistribution assays and fluorescence microscopy .
Cypate-[(RGD)3-NH2] has several scientific uses:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3